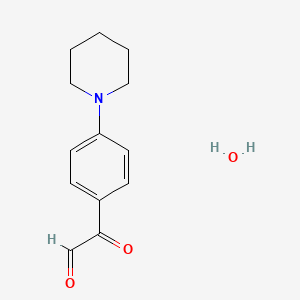

4-Piperidinylphenylglyoxal hydrate

Description

Overview of Glyoxal (B1671930) Hydrates: Structure, Stability, and Equilibrium with Carbonyl Forms

Glyoxals are α-dicarbonyl compounds characterized by the presence of two adjacent carbonyl groups. Phenylglyoxal (B86788), with the formula C₆H₅C(O)C(O)H, is a prominent member of this class, featuring both an aldehyde and a ketone functional group. wikipedia.org In the presence of water, aldehydes and ketones can exist in equilibrium with their corresponding geminal diol (hydrate) forms. nih.gov For glyoxals, this hydration is a crucial aspect of their chemistry.

Phenylglyoxal readily forms a colorless, crystalline hydrate (B1144303) in aqueous solutions. wikipedia.org This hydrate, C₆H₅C(O)CH(OH)₂, is often more stable and easier to handle than the anhydrous form, which is a yellow liquid. wikipedia.orgfishersci.com The equilibrium between the carbonyl and hydrate forms is a dynamic process influenced by factors such as solvent and temperature. nih.gov Upon heating, the hydrate can lose a molecule of water to regenerate the anhydrous dicarbonyl compound. wikipedia.org This reversible hydration is a key feature, as it modulates the reactivity of the electrophilic carbonyl centers. The stability of the hydrate can be attributed to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C=O bond and favors the addition of water.

The general equilibrium for the hydration of a glyoxal can be represented as:

R-C(O)-C(O)-H + H₂O ⇌ R-C(O)-CH(OH)₂

This equilibrium is not just a simple hydration event; it can also be the precursor to further reactions such as the formation of hemiacetals, acetals, and oligomers, particularly in concentrated solutions or under specific catalytic conditions. acs.orgstenutz.eu

Importance of Piperidine (B6355638) Scaffolds in Organic Chemistry and Synthetic Design

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous and highly significant scaffold in the realm of organic and medicinal chemistry. nih.govarizona.edu This structural motif is a cornerstone in a vast number of pharmaceuticals and natural products, owing to its unique three-dimensional architecture and its ability to influence a molecule's physicochemical properties. nih.govarizona.edu

Piperidine derivatives are present in over 70 commercially available drugs, spanning a wide range of therapeutic areas including central nervous system modulators, antihistamines, analgesics, and anti-cancer agents. arizona.edu The prevalence of this scaffold can be attributed to several key factors:

Structural Rigidity and Conformational Control: The chair-like conformation of the piperidine ring imparts a degree of rigidity to the molecule, which can be advantageous for binding to biological targets. The substitution pattern on the ring allows for fine-tuning of the molecule's three-dimensional shape.

Physicochemical Properties Modulation: The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, which can enhance aqueous solubility and influence the pharmacokinetic profile of a drug candidate.

Synthetic Versatility: The piperidine ring can be synthesized and functionalized through a multitude of well-established and newly developed synthetic methodologies. These include intramolecular and intermolecular cyclizations, catalytic hydrogenations of pyridine (B92270) precursors, and various annulation strategies. nih.govnih.gov Recent advancements have even focused on more efficient and cost-effective methods, such as combining biocatalytic C-H oxidation with radical cross-coupling to simplify the synthesis of complex piperidines. medhealthreview.comnews-medical.net

The synthesis of 4-substituted piperidines is a particularly active area of research, with numerous methods developed to introduce a wide array of functional groups at this position. dtic.milresearchgate.net

Positioning of 4-Piperidinylphenylglyoxal Hydrate within Contemporary Organic Synthesis Research

While extensive research on this compound itself is not widely published, its structure suggests a significant potential as a versatile building block in several areas of contemporary organic synthesis. The combination of the reactive α-ketoaldehyde functionality with the synthetically adaptable piperidine scaffold opens up avenues for the construction of complex molecular architectures.

The presence of the phenylglyoxal moiety suggests its utility in reactions that leverage dicarbonyl compounds. For instance, α-ketoaldehydes are known to react with various nucleophiles, including amines, to form a diverse range of heterocyclic compounds. nih.gov The reaction of the glyoxal portion with the piperidine's secondary amine under certain conditions could lead to interesting intramolecular cyclization products or be used to link to other molecular fragments.

Given the established roles of both phenylglyoxals and piperidines in medicinal chemistry, this compound represents a promising starting material for the synthesis of novel bioactive compounds. The glyoxal unit can be a target for developing enzyme inhibitors or probes for studying biological processes, while the piperidine scaffold can be optimized for target binding and pharmacokinetic properties. Recent studies have highlighted the role of glyoxal and its derivatives in the context of diseases like hyperglycemic ischemic stroke and skin inflammaging, suggesting that compounds that can modulate or mimic these interactions are of significant interest. nih.govnih.gov

A plausible, though not explicitly documented, synthetic route to this compound could be envisioned through the reaction of a suitably protected 4-piperidone (B1582916) derivative to introduce the phenylglyoxal moiety, followed by deprotection. A patent for the preparation of 4-piperidone HCl hydrate highlights the importance of piperidone intermediates in the synthesis of pharmaceuticals. google.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-oxo-2-(4-piperidin-1-ylphenyl)acetaldehyde;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2.H2O/c15-10-13(16)11-4-6-12(7-5-11)14-8-2-1-3-9-14;/h4-7,10H,1-3,8-9H2;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNPLZQCYQRCGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)C(=O)C=O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Piperidinylphenylglyoxal Hydrate and Its Precursors

Strategies for the Construction of the Phenylglyoxal (B86788) Core

The phenylglyoxal unit, characterized by two adjacent carbonyl groups, is a versatile building block in organic synthesis. nih.govrsc.orgresearchgate.net Its synthesis is a critical first step in assembling the target molecule. This moiety typically exists in its more stable hydrated form. nih.gov

Functionalization of Aromatic Precursors to Introduce Glyoxal (B1671930) Functionality

A primary method for creating the aryl glyoxal core involves the oxidation of aryl methyl ketones. This approach directly converts a readily available aromatic precursor into the desired dicarbonyl structure. A common and effective process utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, often in the presence of an acid. For instance, an arylmethylketone can be heated in DMSO, which serves as both the solvent and the oxidizing agent. The reaction proceeds until the starting ketone is almost entirely consumed, after which the resulting phenylglyoxal can be used directly in subsequent steps or isolated. google.com To prevent the formation of byproducts from overheating, the reaction progress is carefully monitored, typically through high-pressure liquid chromatography (HPLC). google.com The glyoxal product is often not isolated but is diluted with an inert, water-immiscible organic solvent like methylene (B1212753) chloride before proceeding to the next reaction phase. google.com

Directed Synthesis Approaches for Aryl Glyoxals

Aryl glyoxals are highly valued as prime synthetic equivalents in multicomponent reactions, which allow for the construction of complex heterocyclic molecules in a single step. researchgate.netresearchgate.net The dual carbonyl functionality provides multiple reaction sites for nucleophilic attack and subsequent cyclization, leading to a diverse range of five- and six-membered oxygen-containing heterocycles. nih.gov

For example, researchers have utilized aryl glyoxals in three-component reactions with amines and terminal alkynes, catalyzed by gold, to produce substituted furans. nih.gov Similarly, one-pot reactions involving aryl glyoxal monohydrate, a hydroxy-quinolinone, and an amino-isoxazole derivative can yield complex fused heterocyclic systems like furo[3,2-c]quinolinones. nih.gov These strategies highlight the role of aryl glyoxal as a key building block, where its directed reactivity patterns guide the assembly of intricate molecular architectures. researchgate.netnih.gov

Synthesis and Functionalization of the Piperidine (B6355638) Moiety

The piperidine ring is a prevalent structural motif in pharmaceuticals and natural products. researchgate.net The development of efficient and selective methods for its synthesis and functionalization, particularly for creating 4-substituted derivatives, is a significant area of chemical research.

Ring-Forming Reactions for 4-Substituted Piperidines

Several strategies exist for constructing the 4-substituted piperidine ring. A major route is the hydrogenation of 4-substituted pyridine (B92270) derivatives. nih.gov This can be achieved using various metal catalysts under hydrogen pressure, converting the aromatic pyridine into the saturated piperidine ring while preserving the substituent at the C4 position. nih.govorganic-chemistry.org

Intramolecular cyclization reactions offer another powerful approach. These methods involve forming the piperidine ring from a linear precursor that already contains the nitrogen atom and the necessary carbon chain. mdpi.com Key examples include:

Reductive Hydroamination : An intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes can form the piperidine ring. This reaction is mediated by an acid, which activates the alkyne to form an enamine and then an iminium ion, which is subsequently reduced. mdpi.com

Aza-Michael Reaction : This intramolecular reaction involves the addition of an amine to an α,β-unsaturated carbonyl or nitrile group within the same molecule to form the heterocyclic ring. nih.gov

Alkene Cyclization : Oxidative amination of non-activated alkenes, catalyzed by gold(I) or palladium complexes, can lead to substituted piperidines through the difunctionalization of a double bond. nih.gov

A classic method for preparing 4-substituted piperidines involves using 4-piperidones as versatile intermediates. youtube.com These can be synthesized through methods like the Dieckmann condensation of diesters formed by the twofold alkylation of primary amines with acrylates. youtube.com

| Ring-Forming Strategy | Description | Catalyst/Reagent Examples | Reference |

| Pyridine Hydrogenation | Reduction of a 4-substituted pyridine to the corresponding piperidine. | Rh/C, Iridium complexes, Cobalt nanocatalysts | nih.gov, organic-chemistry.org |

| Intramolecular Hydroamination | Acid-mediated cyclization of an amino-alkyne to form the piperidine ring. | Acid catalysts | mdpi.com |

| Aza-Heck Cyclization | Palladium-catalyzed enantioselective 6-exo cyclization of an amino-alkene. | Palladium catalysts with chiral ligands | mdpi.com |

| Dieckmann Condensation | Base-catalyzed intramolecular condensation of a diester to form a β-keto ester, leading to a 4-piperidone (B1582916). | Sodium or potassium alkoxides | youtube.com |

Post-Cyclization Functionalization of the Piperidine Ring

Functionalizing a pre-formed piperidine ring is a direct strategy for introducing substituents at specific positions. Modern C-H functionalization techniques have emerged as powerful tools for this purpose. nih.gov

Rhodium-catalyzed C-H insertion reactions allow for the site-selective introduction of functional groups. For instance, the functionalization of N-α-oxoarylacetyl-piperidines using a specific rhodium catalyst, Rh₂(S-2-Cl-5-BrTPCP)₄, has been shown to produce 4-substituted analogues. nih.govresearchgate.net The choice of both the catalyst and the protecting group on the piperidine nitrogen is crucial for controlling the position of functionalization, enabling chemists to direct substitution to the C4 position. researchgate.net

More traditional methods often start with 4-piperidone, a key intermediate that can be prepared from N-Carbethoxy-4-piperidone. google.com The ketone functionality at C4 serves as a handle for a wide array of transformations:

Wittig Reaction : To introduce a carbon-carbon double bond. nih.gov

Grignard and Organometallic Additions : To add aryl or alkyl groups. youtube.com

Conjugate Addition : Phenyl nucleophiles can be added to α,β-unsaturated ketones derived from the oxidation of 4-piperidones to create 4-substituted systems. nih.gov

Stereoselective Approaches to Piperidine Derivatives

Controlling the stereochemistry of substituents on the piperidine ring is critical for many applications. google.com Significant progress has been made in developing stereoselective synthetic methods.

Catalytic asymmetric synthesis is a leading approach. Chiral transition metal catalysts are widely employed to achieve high levels of stereocontrol:

Iridium Catalysis : Asymmetric hydrogenation of pyridinium (B92312) salts using iridium(I) catalysts with chiral P,N-ligands can produce chiral piperidines. nih.gov

Gold Catalysis : A gold-catalyzed cyclization of N-homopropargyl amides can generate cyclic intermediates that lead to highly diastereoselective formation of piperidin-4-ols. nih.gov

Rhodium Catalysis : Chiral rhodium catalysts are effective not only for asymmetric C-H functionalization but also for the asymmetric cyclopropanation of tetrahydropyridines, which can then be opened reductively to yield 3-substituted piperidines. nih.govresearchgate.net

Another successful strategy involves the use of chiral auxiliaries. For example, D-arabinopyranosylamine has been used as a chiral auxiliary to direct the stereoselective synthesis of 2-substituted dehydropiperidinones, which can be further transformed into variously substituted piperidine derivatives with high diastereoselectivity. cdnsciencepub.com

| Stereoselective Method | Catalyst/Auxiliary | Transformation | Stereoselectivity Outcome | Reference |

| Asymmetric Hydrogenation | Iridium(I) complex with P,N-ligand | Reduction of 2-substituted pyridinium salts | High enantioselectivity | nih.gov |

| Gold-Catalyzed Cyclization | Gold catalyst | Cyclization of N-homopropargyl amide | Excellent diastereoselectivities | nih.gov |

| Rhodium-Catalyzed C-H Functionalization | Rh₂(R-TCPTAD)₄ | C-H insertion into N-Boc-piperidine | Generates 2-substituted analogues | researchgate.net, nih.gov |

| Chiral Auxiliary | D-arabinopyranosylamine | Domino Mannich–Michael reaction | High diastereoselectivity | cdnsciencepub.com |

| Reductive Hydroamination | Acid-mediated | Intramolecular cyclization of alkynes | High diastereomeric excess | mdpi.com |

Integration of Phenylglyoxal and Piperidine Fragments

Coupling Methodologies for C-C Bond Formation at the 4-Position

The formation of the crucial C-C bond at the 4-position of the piperidine ring to a phenyl group can be achieved through several modern coupling strategies. These methods are pivotal in assembling the 4-arylpiperidine core structure, a key precursor to the final product.

One prominent method is the Negishi coupling reaction . This palladium/copper(I)-cocatalyzed reaction involves the cross-coupling of a 4-(N-BOC-piperidyl)zinc iodide with various aryl halides. nih.gov The use of a bimetallic catalytic system, typically featuring a palladium catalyst like Cl₂Pd(dppf) and a copper(I) salt, is essential for the reaction's success. nih.gov This approach provides a direct and versatile route to 4-arylpiperidines. nih.gov

Another powerful technique is the palladium-catalyzed cross-coupling of alkenylsilanes , an application of the Hiyama coupling. A 1-benzyl-3,4-unsaturated-4-piperidinyl benzyldimethylsilane (B167491) can be reacted with a range of aryl iodides and bromides. nih.govacs.org This reaction often proceeds efficiently at ambient temperatures, which is a significant advantage. nih.govacs.org The resulting 3,4-unsaturated 4-arylpiperidine can then be reduced to the saturated 4-arylpiperidine skeleton.

Michael additions also offer a viable pathway. Dihydropyridinones can act as Michael acceptors, reacting with soft carbon nucleophiles, such as organocuprates, at the 4-position. youtube.com For instance, a phenyl cuprate (B13416276) can be added to a dihydropyridinone, followed by reduction of the intermediate piperidinone to the corresponding piperidine. youtube.com Asymmetric variants of this reaction have been developed using rhodium-binap type catalysts to achieve high enantioselectivity. youtube.com

Furthermore, 4-piperidone itself is a valuable intermediate. youtube.comgoogle.com It can be converted to a vinyl triflate or a vinyl halide, which can then participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, with an appropriate phenyl-containing coupling partner to form the C4-aryl bond.

Table 1: Comparison of C-C Bond Forming Reactions for 4-Arylpiperidine Synthesis

| Coupling Methodology | Key Reagents | Catalyst System | Key Features |

|---|---|---|---|

| Negishi Coupling | 4-Piperidylzinc iodide, Aryl halide | Palladium/Copper(I) | Direct coupling, versatile for various aryl halides. nih.gov |

| Hiyama-type Coupling | 4-Piperidinyl alkenylsilane, Aryl halide | Palladium | Often proceeds at room temperature. nih.govacs.org |

| Michael Addition | Dihydropyridinone, Organocuprate | Rhodium (for asymmetric variant) | Forms the bond and sets stereochemistry. youtube.com |

| Suzuki/Stille Coupling | 4-Piperidinyl vinyl triflate/halide, Phenylboronic acid/organostannane | Palladium | Utilizes readily available starting materials. |

Sequential Synthetic Pathways to 4-Piperidinylphenylglyoxal Hydrate (B1144303)

Pathway A: Post-Coupling Functionalization

Synthesis of 4-Phenylpiperidine (B165713): A protected 4-phenylpiperidine is first synthesized using one of the coupling methods described in section 2.3.1. For instance, a Negishi coupling between N-Boc-4-piperidylzinc iodide and bromobenzene. The N-Boc (tert-butoxycarbonyl) group is a common protecting group for the piperidine nitrogen.

Friedel-Crafts Acylation: The resulting N-Boc-4-phenylpiperidine undergoes a Friedel-Crafts acylation reaction. To introduce the two-carbon glyoxal unit, a suitable acylating agent like ethoxalyl chloride (ClCOCOOEt) could be used in the presence of a Lewis acid catalyst (e.g., AlCl₃). This would attach an ethyl oxalyl group to the para position of the phenyl ring, yielding N-Boc-4-(4'-ethoxalylphenyl)piperidine.

Hydrolysis and Decarboxylation: The ester is then hydrolyzed to the corresponding carboxylic acid, which can be subsequently decarboxylated under thermal or catalytic conditions to yield N-Boc-4-(4'-glyoxylylphenyl)piperidine.

Deprotection and Hydration: The final step involves the removal of the N-Boc protecting group under acidic conditions. The exposure of the glyoxal product to water during workup or purification would lead to the formation of the stable hydrate, 4-Piperidinylphenylglyoxal hydrate.

Pathway B: Pre-functionalized Coupling Partner

Synthesis of a Functionalized Aryl Halide: An alternative approach begins with a pre-functionalized aryl halide. For example, 4-bromophenylglyoxal could be synthesized and protected as a more stable derivative, such as a diethyl acetal (B89532).

Cross-Coupling Reaction: This protected 4-bromo-α,α-diethoxyphenylacetaldehyde would then be coupled with a suitable piperidine derivative, such as N-Boc-4-piperidone, via its vinyl triflate, using a Suzuki or similar cross-coupling reaction.

Reduction and Deprotection: The resulting coupled product would contain an unsaturated piperidine ring, which would be reduced via catalytic hydrogenation. Finally, acidic workup would hydrolyze the acetal to reveal the glyoxal moiety and simultaneously remove the N-Boc protecting group, yielding the target molecule in its hydrated form.

Green Chemistry Approaches and Catalytic Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. The development of green methodologies for the synthesis of this compound and its precursors focuses on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free or Aqueous-Phase Synthetic Strategies

The use of environmentally benign solvents or the elimination of solvents altogether is a cornerstone of green chemistry.

Aqueous-Phase Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Several key steps in piperidine synthesis can be adapted to aqueous conditions. For example, the complete hydrogenation of pyridines to piperidines can be effectively catalyzed by heterogeneous catalysts like rhodium on carbon (Rh/C) in water. organic-chemistry.org Furthermore, the cyclocondensation of alkyl dihalides with primary amines to form the piperidine ring can be performed efficiently in an alkaline aqueous medium, often enhanced by microwave irradiation. organic-chemistry.org

Solvent-Free and Deep Eutectic Solvents (DES): Reactions can be run under solvent-free conditions, particularly with the use of microwave irradiation to provide the necessary energy. nih.gov An innovative approach involves the use of Deep Eutectic Solvents (DES), which are mixtures of compounds that have a much lower melting point than their individual components. A DES made from glucose and urea, for instance, has been successfully used as an inexpensive, biodegradable, and effective reaction medium for the synthesis of piperidin-4-one derivatives. asianpubs.orgresearchgate.net Similarly, aryl glyoxals have been used in solvent-free, calcium-catalyzed multicomponent reactions to generate various heterocyclic products. nih.gov

Table 2: Green Synthetic Strategies for Piperidine/Glyoxal Chemistry

| Green Approach | Example Reaction | Advantages |

|---|---|---|

| Aqueous-Phase | Rh/C catalyzed hydrogenation of pyridine in water organic-chemistry.org | Non-toxic, non-flammable solvent, simplified workup. |

| Solvent-Free | Microwave-assisted multicomponent reaction of aryl glyoxals nih.gov | Reduced waste, high reaction rates, energy efficient. |

| Deep Eutectic Solvents | Synthesis of piperidin-4-ones in Glucose-Urea DES asianpubs.orgresearchgate.net | Biodegradable, inexpensive, and recyclable solvent system. |

Metal-Catalyzed vs. Organocatalytic Methods for Key Steps

The choice of catalyst is critical, influencing the reaction's efficiency, selectivity, and environmental impact. Both metal-based and metal-free organocatalytic systems have been developed for the synthesis of piperidine-containing scaffolds.

Metal-Catalyzed Methods: Transition metals, particularly palladium, rhodium, and ruthenium, are highly effective for key transformations. nih.gov Palladium catalysts are central to the C-C bond-forming cross-coupling reactions (e.g., Negishi, Suzuki, Hiyama) that form the 4-arylpiperidine core. nih.govtandfonline.com Rhodium and ruthenium catalysts are widely used for the hydrogenation of pyridine precursors to the saturated piperidine ring. organic-chemistry.orgnih.gov While highly efficient, these methods can suffer from the high cost and toxicity of the metals, and the potential for trace metal contamination in the final product, which is a significant concern in pharmaceutical synthesis.

Organocatalytic Methods: Organocatalysis offers a greener alternative to metal catalysis, avoiding the issues of metal toxicity and contamination. Small organic molecules, such as proline and its derivatives, can catalyze key bond-forming reactions with high levels of stereoselectivity. nih.govacs.org For example, the domino Michael addition/aminalization process to form polysubstituted piperidines can be catalyzed by a diphenylprolinol derivative. acs.org Organocatalysts have been employed in various cascade reactions to build the piperidine ring with multiple stereocenters in a single step. nih.govacs.org While often considered "greener," organocatalysts may require higher catalyst loadings compared to their metal counterparts and may not be as broadly applicable for certain transformations like cross-coupling.

The choice between a metal catalyst and an organocatalyst depends on the specific reaction step. For C-C cross-coupling to form the 4-arylpiperidine core, metal catalysis remains the dominant and most effective strategy. tandfonline.com For subsequent transformations or for the construction of the piperidine ring via cyclization or cascade reactions, organocatalysis presents a powerful and more sustainable alternative. nih.govnih.gov

In Depth Mechanistic Investigations of 4 Piperidinylphenylglyoxal Hydrate Reactivity

Hydration-Dehydration Equilibrium Dynamics

The reactivity of α-ketoaldehydes like 4-Piperidinylphenylglyoxal is significantly influenced by the equilibrium between the anhydrous dicarbonyl form and its hydrate (B1144303), a geminal diol. In aqueous solutions, the equilibrium for many glyoxals heavily favors the hydrated form. acs.orgwikipedia.org Phenylglyoxal (B86788), the parent compound to the molecule of interest, readily forms a stable, colorless crystalline hydrate from its anhydrous yellow liquid form upon dissolution in water. wikipedia.org This hydration occurs preferentially at the more reactive aldehyde carbonyl group. chegg.com

Kinetic and Thermodynamic Parameters of Geminal Diol Formation

A kinetic study of the reaction of phenylglyoxal hydrate with sodium hydroxide (B78521) provided insights into its acidity. The first ionization constant (pKa) of phenylglyoxal hydrate is approximately 11.29 at 35°C. acs.org This acidity is a key parameter influencing its reactivity in base-catalyzed reactions.

Table 1: Physicochemical Data for Phenylglyoxal Hydrate (Analogous Compound)

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| pKa1 | 11.29 | 35°C in aqueous solution | acs.org |

| Melting Point | 76 to 79 °C | Crystalline hydrate | wikipedia.org |

This table presents data for phenylglyoxal hydrate as a proxy for 4-Piperidinylphenylglyoxal hydrate due to a lack of specific data for the latter.

The equilibrium of this reaction is subject to both kinetic and thermodynamic control, which can be influenced by various factors as detailed in the subsequent sections.

Influence of Substituents (e.g., Piperidine) on Hydration Equilibrium

Substituents on the aromatic ring of phenylglyoxal derivatives can significantly alter the electronic properties of the carbonyl groups, thereby influencing the hydration equilibrium. The piperidine (B6355638) group at the para-position of the phenyl ring in 4-Piperidinylphenylglyoxal is a strong electron-donating group due to the +M (mesomeric) and +I (inductive) effects of the nitrogen atom.

This electron donation deactivates the aromatic ring towards electrophiles but, more importantly, it increases the electron density on the benzoyl carbonyl group and, to a lesser extent, the adjacent aldehyde carbonyl. An increase in electron density on the carbonyl carbon makes it less electrophilic and therefore less susceptible to nucleophilic attack by water. Consequently, the equilibrium for hydration would be expected to shift more towards the anhydrous form compared to unsubstituted phenylglyoxal. However, even with this deactivating effect, α-ketoaldehydes are inherently reactive, and significant hydration is still expected. rsc.orgnih.gov

Table 2: Expected Influence of Piperidine Substituent on Hydration

| Property | Influence of Piperidine Group | Rationale |

|---|---|---|

| Electrophilicity of Carbonyl Carbon | Decreased | Electron-donating nature (+M, +I effects) |

| Hydration Equilibrium Constant (Khyd) | Lowered (compared to phenylglyoxal) | Reduced electrophilicity disfavors nucleophilic attack by water |

| Rate of Hydration/Dehydration | Potentially altered | Changes in activation energy for nucleophilic attack and elimination |

Effects of Solvent and pH on Interconversion Rates

The interconversion between the hydrated (geminal diol) and anhydrous forms of 4-Piperidinylphenylglyoxal is sensitive to both solvent polarity and pH.

Solvent Effects: The polarity of the solvent plays a crucial role. In aqueous solutions, the high polarity and hydrogen-bonding capability of water stabilize the geminal diol form. chegg.comnih.gov In less polar organic solvents, the equilibrium would be expected to shift towards the less polar, anhydrous dicarbonyl form.

pH Effects: The hydration-dehydration reaction can be catalyzed by both acid and base. chegg.com

Under acidic conditions, protonation of a carbonyl oxygen increases the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack by water. libretexts.org

Under basic conditions, the hydroxide ion, a potent nucleophile, directly attacks the carbonyl carbon. The rate of interconversion is often minimal around neutral pH and increases at both higher and lower pH values. For reactions involving imine formation, which is related to the availability of the carbonyl, the optimal pH is often mildly acidic (around 5). At this pH, there is sufficient acid to catalyze the dehydration step but not so much that the amine nucleophile is rendered non-nucleophilic by excessive protonation. libretexts.org

Nucleophilic Addition Reactions at the Glyoxal (B1671930) Carbonyl (or Hydrate Equivalent)

The electrophilic carbonyl carbons of 4-Piperidinylphenylglyoxal (or its hydrate) are prime sites for nucleophilic attack. The aldehyde carbonyl is generally more reactive than the ketone carbonyl.

Pathways for Addition of Oxygen Nucleophiles (e.g., Alcoholysis to Hemiacetals/Acetals)

In the presence of an alcohol and an acid catalyst, aldehydes and ketones form hemiacetals and subsequently acetals. nih.govresearchgate.net Alcohols are weak nucleophiles, so acid catalysis is necessary to activate the carbonyl group by protonating the carbonyl oxygen. libretexts.orgnih.gov

The reaction proceeds in a series of reversible steps:

Protonation of the carbonyl oxygen.

Nucleophilic attack by the alcohol to form a protonated hemiacetal. byjus.com

Deprotonation to yield the neutral hemiacetal. nih.gov

Protonation of the hemiacetal's hydroxyl group, converting it into a good leaving group (water).

Elimination of water to form a resonance-stabilized oxonium ion.

Attack by a second alcohol molecule on the oxonium ion.

Deprotonation to give the final acetal (B89532). nih.govresearchgate.net

For this compound, the reaction with an alcohol would likely proceed at the geminal diol of the former aldehyde group, leading to the formation of a hemiacetal and then an acetal at that position. The equilibrium can be driven towards the acetal by removing the water formed during the reaction. researchgate.net

Detailed Mechanisms of Nitrogen Nucleophile Additions (e.g., Imine, Hydrazone Formation)

Nitrogen nucleophiles, such as primary amines (to form imines or Schiff bases) and hydrazines (to form hydrazones), react readily with the carbonyl groups of 4-Piperidinylphenylglyoxal. libretexts.orgmasterorganicchemistry.com These reactions are fundamental in synthetic chemistry and are also pH-dependent. libretexts.org

The general mechanism for imine formation involves the following steps:

Nucleophilic attack of the primary amine on the carbonyl carbon. acs.org

Proton transfer from the nitrogen to the oxygen to form a neutral intermediate called a carbinolamine. libretexts.org

Protonation of the carbinolamine's hydroxyl group by an acid catalyst. acs.org

Elimination of a water molecule to form a protonated imine, known as an iminium ion. libretexts.org

Deprotonation of the nitrogen to yield the final imine. acs.orgmasterorganicchemistry.com

Studies on phenylglyoxal have shown that it reacts with various amino acids, with the rate being highly dependent on pH. researchgate.net The reaction of phenylglyoxal hydrate with aromatic amines has also been investigated, leading to different types of adducts depending on the specific amine used. nih.gov Computational studies on the reaction of glyoxal with methylamine (B109427) suggest that a diimine species can be an important intermediate in subsequent reactions, such as imidazole (B134444) formation. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Phenylglyoxal |

| Phenylglyoxal hydrate |

| Hemiacetal |

| Acetal |

| Geminal diol |

| Imine |

| Hydrazone |

| Schiff base |

| Carbinolamine |

| Iminium ion |

| Oxonium ion |

| Glyoxal |

| Methylamine |

Carbon Nucleophile Reactivity: Aldol-Type Condensations and Alkylations

The glyoxal portion of this compound, which exists in equilibrium with its hydrated form, possesses two electrophilic carbonyl centers. libretexts.orgwikipedia.org This dual reactivity allows for reactions with carbon nucleophiles, such as enolates, in what can be described as Aldol-type condensation reactions. magritek.commasterorganicchemistry.com

In a typical Aldol (B89426) condensation, an enolate attacks a carbonyl group to form a β-hydroxy carbonyl compound. magritek.com With this compound, the aldehyde is generally more reactive than the ketone due to less steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.orgpressbooks.pub This suggests that a carbon nucleophile would preferentially attack the aldehyde carbon.

The reaction is typically catalyzed by a base, which deprotonates an α-hydrogen from another carbonyl-containing compound to form the nucleophilic enolate. ncert.nic.in This enolate then adds to the glyoxal moiety. Subsequent heating can lead to dehydration, resulting in an α,β-unsaturated carbonyl compound, the hallmark of an Aldol condensation product. masterorganicchemistry.comncert.nic.in While specific examples detailing the alkylation of this compound with carbon nucleophiles are not prevalent in the searched literature, the principles of Aldol-type reactions with similar phenylglyoxal structures are well-established. researchgate.netresearchgate.net

Table 1: Plausible Aldol-Type Condensation of this compound with Acetone

| Reactant | Nucleophile | Catalyst | Intermediate Product | Final Product (after dehydration) |

| 4-Piperidinylphenylglyoxal | Acetone Enolate | Base (e.g., NaOH) | 4-hydroxy-4-(4-(piperidin-4-yl)phenyl)-5,5-dimethyl-3-oxohexanal | 4-(4-(piperidin-4-yl)phenyl)-5-methyl-3-oxo-4-hexen-2-one |

Note: This table represents a theoretical reaction based on established principles of Aldol condensation.

Transformations Involving the Piperidine Nitrogen and Ring

The piperidine moiety offers a secondary amine nitrogen and a saturated heterocyclic ring, both of which are amenable to a variety of chemical modifications.

The secondary amine of the piperidine ring is nucleophilic and readily undergoes N-alkylation and N-acylation reactions.

N-Alkylation: This reaction involves the treatment of this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base. researchgate.netgoogle.com The base, such as potassium carbonate, is used to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the N-alkylated product. researchgate.net The reaction can also be performed via reductive amination, which involves reacting the piperidine with a carbonyl compound. google.com

Table 2: Representative N-Alkylation and N-Acylation Reactions

| Starting Material | Reagent | Reaction Type | Product |

| This compound | Methyl Iodide / K₂CO₃ | N-Alkylation | 1-Methyl-4-(phenylglyoxal hydrate)piperidine |

| This compound | Acetyl Chloride | N-Acylation | 1-Acetyl-4-(phenylglyoxal hydrate)piperidine |

Achieving stereocontrol in reactions involving the piperidine ring is crucial for the synthesis of enantiomerically pure compounds, which is of significant interest in medicinal chemistry. electronicsandbooks.com Methodologies for the asymmetric synthesis of substituted piperidines often rely on the use of chiral auxiliaries, chiral catalysts, or starting materials from the chiral pool. electronicsandbooks.com

For a molecule like this compound, transformations can be designed to create new stereocenters on the piperidine ring with a high degree of stereoselectivity. For instance, asymmetric reductions of a related N-substituted 4-piperidone (B1582916) could yield a chiral alcohol. Furthermore, palladium-catalyzed C-H arylation has been shown to produce cis-3,4-disubstituted piperidines with excellent stereoselectivity. acs.org While direct studies on stereocontrolled transformations of the piperidine ring in this compound are limited in the provided results, the broader field of piperidine chemistry provides a strong foundation for such investigations. rsc.orgnih.govacs.org

Redox Chemistry of the Glyoxal Hydrate Moiety

The glyoxal hydrate moiety, with its two carbonyl-equivalent carbons, is a key site for redox reactions.

The reduction of the glyoxal moiety can yield different products depending on the reducing agent and reaction conditions. Aldehydes are generally more reactive towards reduction than ketones. libretexts.orgmasterorganicchemistry.com

Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for the reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.compressbooks.publibretexts.org Given the higher reactivity of the aldehyde, it is plausible that a mild reducing agent could selectively reduce the aldehyde portion of the glyoxal to a primary alcohol, yielding a β-hydroxy ketone. Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the aldehyde and the ketone to a diol. libretexts.orglibretexts.org

Table 3: Potential Reduction Products of the Glyoxal Moiety

| Reagent | Selectivity | Likely Product |

| Sodium Borohydride (NaBH₄) (controlled) | Selective for Aldehyde | 1-hydroxy-2-oxo-2-(4-(piperidin-4-yl)phenyl)ethane |

| Lithium Aluminum Hydride (LiAlH₄) | Non-selective | 1,2-dihydroxy-2-(4-(piperidin-4-yl)phenyl)ethane |

Note: The precise outcome depends on reaction conditions such as temperature and stoichiometry.

The oxidation of the glyoxal moiety can also be controlled to target either the aldehyde or both carbonyl groups. Aldehydes are easily oxidized to carboxylic acids using a variety of oxidizing agents, including mild ones. ncert.nic.in The ketone, however, is generally resistant to oxidation except under harsh conditions which can lead to C-C bond cleavage. ncert.nic.in

Therefore, a controlled oxidation of this compound could selectively convert the aldehyde group into a carboxylic acid, resulting in the formation of an α-keto acid. organic-chemistry.org This transformation can be achieved using reagents like selenium dioxide, which is a known method for oxidizing acetophenones to phenylglyoxals, or other selective oxidants. wikipedia.orgrsc.orgresearchgate.net More vigorous oxidation could potentially lead to cleavage of the glyoxal unit.

Applications of 4 Piperidinylphenylglyoxal Hydrate As a Versatile Chemical Building Block and Reagent

Potential in the Construction of Complex Organic Architectures

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. researchgate.net Aryl glyoxals are valuable substrates in MCRs for generating diverse oxygen-containing heterocycles. nih.govrsc.orgresearchgate.netrsc.org While there is extensive literature on MCRs involving various aldehydes and amines to produce piperidine (B6355638) scaffolds and other heterocycles, taylorfrancis.comrsc.orgnih.govresearchgate.netresearchgate.net specific examples detailing the participation of 4-Piperidinylphenylglyoxal hydrate (B1144303) in such reactions are not readily found. The general reactivity of aryl glyoxals suggests that it could potentially react with various nucleophiles and other components in MCRs to yield complex molecular architectures.

Synthesis of Fused and Spirocyclic Heterocycles

The synthesis of fused and spirocyclic heterocyclic systems is a significant area of organic chemistry. google.com Fused N-heterocycles are common motifs in biologically active compounds and functional materials. nih.govorganic-chemistry.org Similarly, spirocyclic piperidines are of increasing interest in drug discovery due to their three-dimensional structures. nih.govwhiterose.ac.uknih.gov The bifunctional nature of 4-Piperidinylphenylglyoxal hydrate could, in principle, allow for its use in annulation reactions to form fused ring systems. For instance, reactions involving intramolecular cyclization could lead to the formation of fused heterocycles. However, specific studies demonstrating the use of this compound for the synthesis of fused or spirocyclic structures are not available in the reviewed literature.

Hypothetical Precursor for Advanced Organic Materials

From a synthetic perspective, derivatives of this compound could serve as precursors to more complex functional molecules.

Derivatives for Ligand Design in Catalysis

The piperidine and phenyl groups within the molecule could be functionalized to create novel ligands for catalysis. The nitrogen atom of the piperidine ring is a potential coordination site for metal ions. However, the literature does not currently contain specific examples of ligands derived from this compound and their applications in catalysis.

Scaffolds for Supramolecular Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. While there is research on peptide-tetrapyrrole supramolecular assemblies, there is no specific information on the role of this compound in this field. nih.gov

Contributions to Asymmetric Synthesis and Chiral Chemistry

The field of asymmetric synthesis focuses on the selective creation of a specific stereoisomer of a chiral molecule. While there are methods for the asymmetric synthesis of chiral spirocyclic scaffolds, rsc.org the contribution of this compound to this area is not documented. Its prochiral centers suggest that it could be a substrate for asymmetric transformations, but this remains a hypothetical application without direct research evidence.

Potential for Chiral Induction via Piperidine or Glyoxal (B1671930) Hydrate Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. This compound presents multiple avenues for chiral induction, leveraging either the piperidine nucleus or the glyoxal hydrate functionality.

The piperidine moiety can be a key element in asymmetric synthesis through the use of chiral auxiliaries. Chiral amines, such as those derived from carbohydrates or amino acids, can be employed to construct the piperidine ring itself, leading to the formation of chiral piperidine derivatives with high diastereoselectivity. researchgate.netcdnsciencepub.com For instance, the use of carbohydrate-derived auxiliaries like D-arabinopyranosylamine has proven effective in the stereoselective synthesis of 2-substituted dehydropiperidinones, which are precursors to various disubstituted piperidines. cdnsciencepub.com Similarly, phenylglycinol-derived oxazolopiperidone lactams serve as versatile intermediates for the enantioselective synthesis of a wide array of piperidine-containing natural products. researchgate.net These chiral piperidine derivatives, once formed, can then be further functionalized at the phenylglyoxal (B86788) portion of the molecule.

Another powerful strategy involves the use of the piperidine scaffold within this compound as a foundation for creating chiral organocatalysts. Chiral piperidines are known to be effective catalysts in a variety of asymmetric transformations. researchgate.net By introducing chirality onto the piperidine ring of the title compound, it is conceivable to generate novel catalysts where the glyoxal hydrate unit could participate in substrate binding or influence the catalytic environment. Research has demonstrated that chiral piperidine derivatives can catalyze reactions such as Michael additions with excellent enantioselectivities. researchgate.net

The glyoxal hydrate group also offers opportunities for chiral induction. While the hydrate itself is achiral, its conversion to chiral derivatives can facilitate asymmetric reactions. For example, the reaction of the glyoxal moiety with chiral alcohols or amines could form chiral acetals or aminals, respectively. These chiral derivatives could then direct subsequent stereoselective transformations on the molecule. Furthermore, the carbonyl groups of the glyoxal can participate in enantioselective reactions catalyzed by chiral metal complexes or organocatalysts. Asymmetric aldol (B89426) or Henry reactions involving α-keto esters, which are structurally related to phenylglyoxal, have been shown to proceed with high enantio- and diastereoselectivity. nih.gov

Table 1: Strategies for Chiral Induction

| Moiety | Strategy | Example |

| Piperidine | Chiral Auxiliary | Use of D-arabinopyranosylamine for diastereoselective synthesis of piperidinones. cdnsciencepub.com |

| Piperidine | Organocatalysis | Chiral piperidine-thiourea catalysts for asymmetric Michael additions. researchgate.net |

| Glyoxal Hydrate | Chiral Derivatization | Formation of chiral acetals or aminals with chiral alcohols or amines. |

| Glyoxal Hydrate | Asymmetric Catalysis | Enantioselective aldol reactions of related α-keto esters. nih.gov |

Stereospecific Transformations Utilizing the Compound's Structural Features

The distinct reactivity of the piperidine ring and the phenylglyoxal hydrate moiety within the same molecule allows for a range of stereospecific transformations to construct complex, three-dimensional structures.

The piperidine ring can undergo a variety of stereoselective reactions. One notable method is the asymmetric hydrogenation of pyridinium (B92312) salts, which can be precursors to the piperidine ring in this compound. This approach, using chiral catalysts, can yield highly enantioenriched piperidine derivatives. nih.gov Another powerful technique is the rhodium-catalyzed reductive transamination of pyridinium salts, which allows for the synthesis of a variety of chiral piperidines with excellent diastereo- and enantio-selectivities. dicp.ac.cn Furthermore, domino reactions, such as Michael addition/aminalization processes, can be employed to create polysubstituted piperidines with multiple contiguous stereocenters in a single step with high enantioselectivity. acs.org

The phenylglyoxal hydrate portion of the molecule is also amenable to stereospecific transformations. The adjacent carbonyl groups provide a platform for reactions that can set multiple stereocenters. For example, multicomponent reactions involving aryl glyoxals are a powerful tool for the synthesis of diverse heterocyclic structures. rsc.org While not always inherently stereospecific, the use of chiral catalysts or auxiliaries in these reactions can direct the formation of a specific stereoisomer. For instance, indium-catalyzed multicomponent reactions of aryl glyoxal monohydrates with phenols and sulfonamides have been developed for the synthesis of 2-aryl-3-aminobenzofurans. rsc.org The stereochemical outcome of such reactions can often be controlled by the choice of catalyst and reaction conditions.

The interplay between the piperidine and phenylglyoxal hydrate moieties can also be exploited. The piperidine nitrogen can act as an internal base or nucleophile, potentially influencing the stereochemical course of reactions at the glyoxal center. Conversely, the glyoxal group can be used to direct reactions on the piperidine ring.

Table 2: Examples of Stereospecific Transformations

| Moiety | Transformation | Description |

| Piperidine | Asymmetric Hydrogenation | Chiral catalyst-mediated hydrogenation of a pyridinium precursor to yield an enantioenriched piperidine. nih.gov |

| Piperidine | Reductive Transamination | Rhodium-catalyzed reaction of a pyridinium salt with a chiral amine to produce a chiral piperidine. dicp.ac.cn |

| Piperidine | Domino Reaction | Organocatalyzed Michael addition/aminalization to form polysubstituted piperidines with multiple stereocenters. acs.org |

| Phenylglyoxal | Multicomponent Reaction | Indium-catalyzed synthesis of 2-aryl-3-aminobenzofurans from aryl glyoxal monohydrates. rsc.org |

Despite a comprehensive search for scientific literature, there is currently no available research focusing on the advanced spectroscopic and analytical techniques for the mechanistic elucidation of the chemical compound “this compound”. Searches for in-situ NMR spectroscopy, time-resolved IR spectroscopy, high-resolution mass spectrometry (HRMS), and tandem mass spectrometry (MS/MS) studies specifically involving this compound did not yield any relevant results.

The scientific community has not published studies on the real-time spectroscopic monitoring of reactions, reaction pathway mapping, or the spectroscopic characterization of unique species and intermediates related to this compound. Therefore, the detailed research findings, data tables, and specific examples requested for the outlined article sections cannot be provided at this time.

It is possible that research on this compound exists under a different chemical name or classification, or it may be a novel compound with research yet to be published in publicly accessible domains. Without any foundational literature, it is not possible to generate a professional and authoritative article that adheres to the specific requirements of the prompt.

Table of Compounds Mentioned:

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation

Spectroscopic Characterization of Unique Species and Intermediates

UV-Vis Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule, providing insights into the extent of conjugation and the presence of chromophores. In 4-Piperidinylphenylglyoxal hydrate (B1144303), the key chromophore is the phenylglyoxal (B86788) moiety. The absorption of UV-Vis light would be expected to excite electrons from lower energy molecular orbitals to higher energy ones.

The primary electronic transitions anticipated for this molecule are π → π* and n → π* transitions. The phenyl ring and the adjacent carbonyl groups form a conjugated system, giving rise to intense π → π* transitions. The lone pair of electrons on the nitrogen atom of the piperidinyl group and the oxygen atoms of the glyoxal (B1671930) moiety can participate in n → π* transitions, which are typically weaker.

The position and intensity of the absorption maxima (λmax) would be sensitive to the solvent polarity. In polar solvents, a hypsochromic shift (blue shift) of the n → π* transition and a bathochromic shift (red shift) of the π → π* transition would be expected.

Table 1: Hypothetical UV-Vis Spectral Data for 4-Piperidinylphenylglyoxal Hydrate

| Transition | Expected λmax (nm) Range | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent Effects |

| π → π | 240 - 280 | > 10,000 | Bathochromic shift in polar solvents |

| n → π | 300 - 350 | < 1,000 | Hypsochromic shift in polar solvents |

Note: This table is based on theoretical expectations for similar structures and is not derived from experimental data for this compound.

Advanced Vibrational Spectroscopy (e.g., Raman) for Structural Insights

Raman spectroscopy provides complementary information to infrared (IR) spectroscopy by detecting vibrations that cause a change in the polarizability of a molecule. For this compound, Raman spectroscopy would be particularly useful for identifying the non-polar bonds and symmetrical vibrations within the molecule.

Key vibrational modes that would be expected in the Raman spectrum include the C=C stretching vibrations of the aromatic ring, the C=O stretching of the glyoxal group, and the C-N stretching of the piperidinyl group. The symmetric stretching of the phenyl ring would likely produce a strong Raman signal. The carbonyl stretching vibrations might appear as distinct bands, and their positions could indicate the degree of hydration and intermolecular interactions.

Table 2: Hypothetical Raman Shift Data for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) Range | Intensity |

| C=O Stretch (Glyoxal) | 1680 - 1720 | Medium to Strong |

| C=C Stretch (Aromatic) | 1580 - 1620 | Strong |

| C-N Stretch (Piperidinyl) | 1100 - 1250 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Strong |

| C-H Stretch (Aliphatic) | 2800 - 3000 | Strong |

Note: This table is based on characteristic Raman shifts for the functional groups present and is not derived from experimental data for this compound.

Theoretical and Computational Chemistry Studies of this compound

Detailed computational analysis of this compound remains a specialized area of research, and as such, specific experimental and computational data for this exact molecule are not extensively available in publicly accessible literature. The following sections outline the established theoretical and computational methodologies that would be applied to study this compound, based on general principles and studies of analogous molecules.

Q & A

Q. What are the established synthetic routes for 4-Piperidinylphenylglyoxal Hydrate, and how can its purity be validated?

The synthesis typically involves condensation reactions between piperidine derivatives and glyoxal precursors under controlled conditions. For example, analogous compounds like 4-(Trifluoromethyl)phenylglyoxal hydrate are synthesized via Friedel-Crafts acylation or nucleophilic substitution, followed by hydration . Post-synthesis, purity is validated using:

- High-Performance Liquid Chromatography (HPLC) for quantifying impurities.

- Nuclear Magnetic Resonance (NMR) to confirm structural integrity (e.g., characteristic peaks for piperidine and glyoxal moieties).

- Mass Spectrometry (MS) to verify molecular weight .

Quality control protocols, including Certificate of Analysis (COA) and Safety Data Sheets (SDS), should align with laboratory standards .

Q. What analytical methods are recommended for quantifying this compound in reaction mixtures?

- UV-Vis Spectroscopy : Useful for detecting conjugated systems (e.g., glyoxal derivatives) at specific wavelengths.

- Gas Chromatography (GC) or HPLC : For separation and quantification, especially when paired with standards.

- Titrimetric Methods : Redox titrations may apply if reactive aldehyde groups are present .

Advanced Research Questions

Q. How can experimental design optimize the synthesis of this compound?

Employ Design of Experiments (DoE) to minimize trial runs and maximize yield. For example:

- Factorial Design : Test variables like temperature, solvent polarity, and catalyst concentration to identify significant factors .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., reaction time vs. yield) .

Statistical software (e.g., JMP, Minitab) aids in analyzing interactions and predicting optimal conditions .

Q. What computational strategies predict the reactivity of this compound in complex reactions?

- Density Functional Theory (DFT) : Simulate electron distribution to identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Model solvation effects and stability in aqueous/organic matrices.

- QSAR Models : Correlate structural features (e.g., piperidine substitution) with biological activity .

Q. How can researchers resolve contradictory data on the compound’s biological activity?

- Dose-Response Studies : Establish concentration-dependent effects using in vitro assays (e.g., enzyme inhibition).

- Meta-Analysis : Cross-reference data from orthogonal methods (e.g., fluorescence assays vs. calorimetry) .

- Error Analysis : Quantify instrument precision and biological variability via triplicate experiments .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for reactions releasing volatile byproducts.

- Waste Disposal : Follow EPA/OSHA guidelines for hazardous aldehydes and piperidine derivatives .

- Storage : In amber glass bottles under inert gas to prevent degradation .

Application-Focused Questions

Q. How can this compound be applied in material science?

Its glyoxal group enables crosslinking in polymer networks. Example applications:

- Hydrogel Design : As a crosslinker for pH-responsive biomaterials.

- Surface Functionalization : Modify nanoparticles for catalytic or sensing applications .

Q. What methodologies assess the compound’s potential in enzyme inhibition studies?

- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., protease or kinase assays).

- Crystallography : Resolve binding modes with target enzymes (e.g., X-ray diffraction).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .

Data Management & Validation

Q. How can researchers ensure data integrity in studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.